3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid
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Overview
Description
3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This compound is characterized by the presence of a fluorine atom at the 4-position of the imidazole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a nucleophilic substitution reaction, where the imidazole derivative reacts with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low to moderate temperatures.
Substitution: Sodium azide, thiols; polar aprotic solvents; room temperature to moderate heating.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Azido or thiol-substituted imidazole derivatives.
Scientific Research Applications
3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- 3-(Imidazol-4(5)-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness
3-(4-Fluoro-1H-imidazol-5-yl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7FN2O2 |
---|---|
Molecular Weight |
158.13 g/mol |
IUPAC Name |
3-(4-fluoro-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H7FN2O2/c7-6-4(8-3-9-6)1-2-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
XQGZGMWEUSTJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CCC(=O)O)F |
Origin of Product |
United States |
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